molecular formula C20H16N6O2 B083200 N-(Guanin-8-yl)-N-acetyl-2-aminofluorene CAS No. 14490-85-8

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene

Cat. No. B083200
CAS RN: 14490-85-8
M. Wt: 372.4 g/mol
InChI Key: QTBDQHZMVUSJMS-UHFFFAOYSA-N
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Description

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene (GAAF) is a chemical compound that has been extensively studied for its potential mutagenic and carcinogenic effects. GAAF is a derivative of 2-aminofluorene, a compound that has been shown to cause DNA damage in experimental settings. GAAF is formed when 2-aminofluorene reacts with guanine, one of the four nucleotide bases that make up DNA.

Mechanism Of Action

The mechanism by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis is not well understood. It is thought that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene may react with DNA to form adducts, which can interfere with DNA replication and transcription. The formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts has been detected in vitro and in vivo, supporting the hypothesis that N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a genotoxic compound.

Biochemical And Physiological Effects

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been shown to cause a variety of biochemical and physiological effects in experimental settings. It has been shown to induce oxidative stress, inflammation, and cell death in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to affect the expression of genes involved in cell cycle regulation and DNA repair.

Advantages And Limitations For Lab Experiments

The advantages of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene in lab experiments include its well-characterized mutagenic and carcinogenic effects, which make it a useful tool for studying the mechanisms of DNA damage and repair. However, the limitations of using N-(Guanin-8-yl)-N-acetyl-2-aminofluorene include its toxicity and potential for causing harm to researchers who handle it. Additionally, the synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for research on N-(Guanin-8-yl)-N-acetyl-2-aminofluorene. One area of focus could be the development of new methods for synthesizing N-(Guanin-8-yl)-N-acetyl-2-aminofluorene that are more efficient and less toxic. Another area of focus could be the development of new techniques for detecting N-(Guanin-8-yl)-N-acetyl-2-aminofluorene-DNA adducts in vivo, which could provide insights into the mechanisms by which N-(Guanin-8-yl)-N-acetyl-2-aminofluorene induces DNA damage and mutagenesis. Finally, future research could focus on the development of new therapies for treating cancers that are caused by exposure to genotoxic compounds like N-(Guanin-8-yl)-N-acetyl-2-aminofluorene.

Synthesis Methods

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene can be synthesized by reacting 2-aminofluorene with guanine in the presence of acetic anhydride. The reaction results in the formation of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene as well as other byproducts. The synthesis of N-(Guanin-8-yl)-N-acetyl-2-aminofluorene is a complex process that requires careful control of reaction conditions to ensure that the desired product is obtained.

Scientific Research Applications

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has been extensively studied for its potential mutagenic and carcinogenic effects. It has been shown to induce mutations in bacterial and mammalian cells and to cause DNA damage in vitro. N-(Guanin-8-yl)-N-acetyl-2-aminofluorene has also been shown to induce tumors in experimental animals, although the exact mechanism by which this occurs is not well understood.

properties

CAS RN

14490-85-8

Product Name

N-(Guanin-8-yl)-N-acetyl-2-aminofluorene

Molecular Formula

C20H16N6O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-amino-6-oxo-1,7-dihydropurin-8-yl)-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C20H16N6O2/c1-10(27)26(20-22-16-17(24-20)23-19(21)25-18(16)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H4,21,22,23,24,25,28)

InChI Key

QTBDQHZMVUSJMS-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)NC(=N5)N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4)C(=O)N=C(N5)N

synonyms

N-(guanin-8-yl)-N-acetyl-2-aminofluorene

Origin of Product

United States

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